

Application Note: High-Precision Determination of PCB 168 in Environmental Matrices

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Compound of Interest

Compound Name: 2,3',4,4',5',6-Hexachlorobiphenyl

CAS No.: 59291-65-5

Cat. No.: B1345200

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Methodology: Isotope Dilution HRGC/HRMS & GC-MS/MS Target Analyte: PCB 168 (2,3',4,4',5',6-Hexachlorobiphenyl) Applicable Matrices: Soil, Sediment, Water, Biota (Fish Tissue)[1]

Introduction & Analytical Challenge

PCB 168 is a hexachlorobiphenyl congener often overlooked in standard "Aroclor-only" analyses but critical for specific congener-based risk assessments.

The "PCB 153 Problem" (Expertise & Causality)

The primary analytical challenge for PCB 168 is co-elution. On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, HP-5), PCB 168 elutes almost perfectly with PCB 153, one of the most abundant congeners in environmental samples.

- **Consequence:** Using a standard column without mass resolution (like ECD) or improper MS integration windows results in the massive PCB 153 peak masking the trace PCB 168 signal, leading to false negatives or gross overestimation if the peaks are integrated together.
- **Solution:** This protocol utilizes High-Resolution Mass Spectrometry (HRMS) for specificity or GC-MS/MS for select transitions, alongside a secondary column confirmation (SPB-Octyl) if HRMS resolving power is insufficient to separate the isomers chromatographically.

Sample Collection & Preparation

Self-validating step: All samples must be spiked with labeled surrogates immediately after collection/weighing to monitor loss during every subsequent step.

Matrix-Specific Protocols

Matrix	Sample Amount	Pre-Treatment	Preservation
Aqueous (Water)	1 L	Filter (0.45 µm) if dissolved phase required.	Store at <6°C, dark. Add Na ₂ S ₂ O ₃ if residual Cl ₂ present.
Solid (Soil/Sediment)	10-20 g (wet weight)	Homogenize; remove stones/twigs. Mix with Na ₂ SO ₄ to free-flowing powder.	Store at < -10°C.
Biota (Tissue)	10-20 g (wet weight)	Grind frozen tissue with dry ice or Na ₂ SO ₄ to create homogenate.	Store at < -20°C.

Extraction & Cleanup Workflow

The following workflow ensures the removal of lipids and sulfur, which are the primary interferences for Hexa-CB analysis.

Step-by-Step Protocol

1. Spiking (Internal Standard Addition)

- Add 2.0 ng of

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-PCB 168 (if available) or

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-PCB 153 (Method 1668C surrogate) to the sample before extraction.

- Why: This establishes the Isotope Dilution baseline. Any loss of native PCB 168 during extraction will be mirrored by the labeled standard, allowing for mathematical correction.

2. Extraction

- Solids/Tissues: Automated Soxhlet (16-24 hrs) or Pressurized Liquid Extraction (PLE/ASE).
 - Solvent: 1:1 Dichloromethane (DCM):Hexane.
- Aqueous: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) with C18 disks.
 - Solvent: DCM.

3. Cleanup (Multi-Stage)

- Step A: Lipid Removal (Acid Wash)
 - Wash extract with concentrated H₂SO₄ until the acid layer is colorless.
 - Note: PCB 168 is stable in acid; lipids are charred and removed.
- Step B: Sulfur Removal (Copper/TBA)
 - If analyzing sediment, add activated copper granules or Tetrabutylammonium (TBA) sulfite reagent. Sulfur mimics Hexa-CB mass fragments in low-res MS.
- Step C: Fractionation (Florisil/Silica)
 - Load extract onto a deactivated Florisil column.
 - Elute with Hexane (F1) to recover PCBs. (Separates PCBs from polar pesticides).

Workflow Diagram (DOT)



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Caption: Operational workflow for PCB 168 analysis ensuring isotope equilibration prior to matrix extraction.

Instrumental Analysis

Two validated paths are provided: The Gold Standard (EPA 1668C) and the Modern Alternative (GC-MS/MS).

Option A: HRGC/HRMS (EPA Method 1668C)[1][2][3]

- Instrument: Magnetic Sector High-Resolution MS (Resolution > 10,000).[2]
- Column:
 - Primary: DB-5ms (60m x 0.25mm x 0.25µm).
 - Confirmatory: SPB-Octyl (30m x 0.25mm).[3][4] Critical for separating PCB 168 from PCB 153.
- SIM Descriptors:
 - Native PCB 168 (Hexa): m/z 359.8415 (Quant), 361.8385 (Qual).
 - Label
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-PCB 168: m/z 371.8817 (Quant).

Option B: GC-MS/MS (Triple Quadrupole)

For labs without magnetic sector instruments, Triple Quad provides excellent selectivity against matrix noise.

Parameter	Setting
Column	Rxi-XLB or DB-XLB (Preferred for Hexa-CB separation)
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)
Ion Source	EI (70 eV), 280°C
Precursor Ion	359.8 (M+)
Product Ion 1 (Quant)	289.9 (Loss of 2 Cl)
Product Ion 2 (Qual)	219.9 (Loss of 4 Cl)
Collision Energy	25-30 eV

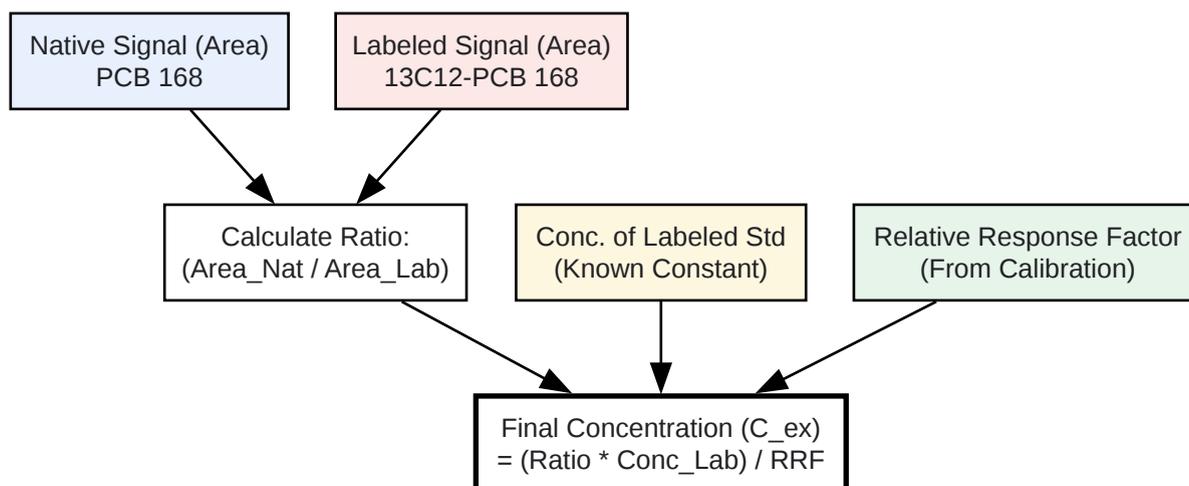
Quantification & Calculation

The concentration is calculated using the Isotope Dilution Method. This method is self-correcting for recovery losses.

The Logic

We do not use an external calibration curve to calculate concentration directly. Instead, we use the Relative Response Factor (RRF) derived from calibration standards, and the ratio of the Native signal to the Labeled Internal Standard signal in the sample.

Calculation Diagram (DOT)



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Caption: Isotope Dilution logic. Recovery losses affect Native and Labeled signals equally, cancelling out error.

Mathematical Formula

Where:

- = Concentration of PCB 168 in the extract.
- = Area of the Native PCB 168 peak.
- = Area of the Labeled Internal Standard peak.
- = Concentration of the Labeled Internal Standard.
- = Relative Response Factor (determined during initial calibration).

Quality Assurance / Quality Control (QA/QC)

To ensure Trustworthiness, every batch must include:

- Method Blank: Must be $< 1/3$ of the regulatory limit (or $<$ detection limit).
- OPR (Ongoing Precision & Recovery): A clean matrix spiked with native PCB 168. Recovery must be 70-130%.
- Labeled Compound Recovery: The

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standard recovery in the actual sample must be 25-150%.

- Low recovery ($<25\%$) indicates poor extraction efficiency or ion suppression.
- High recovery ($>150\%$) indicates co-eluting interferences in the labeled channel.

References

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